N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, an octyloxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 4-octyloxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with hydrazine hydrate in the presence of a suitable catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction time varying depending on the specific conditions used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its potential anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to the presence of the octyloxyphenyl group, which imparts specific physicochemical properties to the compound. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C26H31ClN4O2 |
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Molecular Weight |
467.0 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H31ClN4O2/c1-3-4-5-6-7-8-17-33-23-15-11-21(12-16-23)24-18-25(30-29-24)26(32)31-28-19(2)20-9-13-22(27)14-10-20/h9-16,18H,3-8,17H2,1-2H3,(H,29,30)(H,31,32)/b28-19+ |
InChI Key |
AZWIWJLDJFEAQA-TURZUDJPSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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